Isocyanic acid, with the chemical formula HNCO, is a colorless, volatile, and toxic compound. It is the simplest stable isocyanate and is known for its electrophilic properties due to the presence of a carbon atom double-bonded to oxygen and single-bonded to nitrogen. Isocyanic acid is primarily produced through the thermal decomposition of cyanuric acid and can also be generated from various organic reactions involving isocyanates and amines .
This compound has garnered attention due to its presence in ambient air at concerning concentrations, raising potential health risks associated with exposure . Its solubility in water increases at higher pH levels, allowing it to participate in various biochemical processes .
These reactions highlight the compound's reactivity and potential applications in organic synthesis.
Isocyanic acid exhibits significant biological activity, particularly as a toxic biomolecule. It has been implicated in post-translational modifications of proteins through a process known as carbamoylation, where it modifies lysine residues on proteins. This modification can disrupt normal protein function and contribute to various pathological conditions .
Moreover, exposure to isocyanic acid has raised concerns about its potential health effects, including respiratory issues and other toxicological impacts .
Isocyanic acid can be synthesized through several methods:
Isocyanic acid finds applications in various fields:
Research into the interactions of isocyanic acid focuses on its environmental impact and biological effects. Studies have shown that it can react with various biomolecules, leading to modifications that may affect cellular functions. Additionally, its interactions with atmospheric components are crucial for understanding its fate and transport in the environment .
Recent advancements in mass spectrometry have enabled more accurate measurements of isocyanic acid concentrations in ambient air, facilitating better risk assessments for human health .
Isocyanic acid shares similarities with other nitrogen-containing compounds but possesses unique characteristics that set it apart. Below are some similar compounds:
Compound Name | Formula | Key Characteristics |
---|---|---|
Hydrogen Cyanide | HCN | Highly toxic gas; used in industrial processes. |
Methyl Isocyanate | CH₃NCO | Used as an intermediate in pesticide synthesis; more reactive than isocyanic acid. |
Urea | CO(NH₂)₂ | A product of isocyanic acid reactions; non-toxic and widely used in fertilizers. |
Carbamates | RNH(CO)O | Derivatives of carbamic acid; used as pesticides; less toxic than isocyanates. |
Isocyanic acid's unique electrophilic nature allows it to participate in specific bio
Isocyanic acid is a chemical compound with the molecular formula CHNO and the structural formula HNCO, which is often written as H−N=C=O [4]. The molecule represents the simplest stable chemical compound that contains carbon, hydrogen, nitrogen, and oxygen, the four most commonly found elements in organic chemistry and biology [4]. The compound was discovered in 1830 by Justus von Liebig and Friedrich Wöhler [4].
The electronic structure of isocyanic acid exhibits distinctive bonding characteristics that have been extensively studied through vibrational spectroscopy and theoretical calculations [4]. Although the electronic structure according to valence bond theory can be written as H−N=C=O, the vibrational spectrum shows a band at 2268.8 cm⁻¹ in the gas phase, which some researchers interpret as indicating a carbon–nitrogen triple bond [4]. This observation suggests that the canonical form H−N⁺≡C−O⁻ may be the major resonance structure [4].
However, classic vibrational analysis indicates that the 2268.8 cm⁻¹ frequency corresponds to the asymmetric N=C=O stretch, with the corresponding symmetric N=C=O stretch appearing at 1327 cm⁻¹ [4]. Based on these conventional assignments, there is no requirement to invoke a fully charged state for the nitrogen and oxygen atoms to explain the vibrational spectral data [4].
Precise structural parameters have been determined through both experimental and theoretical methods [7] [24]. X-ray crystallography studies at 123(2) K reveal interatomic distances of C–O 1.17 Å, C–N 1.22 Å, and N–H 1.03 Å [7] [24]. The interatomic angle N–C–O is 171°, indicating a nearly linear arrangement of the heavy atoms [7] [24]. Experimental bond angles from cartesian coordinates show the H-N-C bond angle as 123.900° and the N-C-O bond angle as 172.600° [13].
The molecular geometry exhibits quasi-linear characteristics, with the equilibrium H-N-C angle being approximately 123° [6]. The barrier to linearity for the HNC bending is calculated to be approximately 1834 cm⁻¹, while the NCO bending barrier is significantly lower at 336 cm⁻¹ [6] [44]. This quasi-linearity leads to a large rotational constant A of approximately 30 cm⁻¹, which complicates the separation of molecular vibration and rotation in zeroth order [6].
The fundamental physical properties of isocyanic acid have been characterized through extensive experimental and theoretical investigations. The molecular weight is precisely determined as 43.0247 g/mol [1]. Under standard conditions, isocyanic acid exists as a colorless, volatile, and highly reactive compound [2] [4].
Property | Value | Unit | Source |
---|---|---|---|
Molecular Formula | CHNO | - | Multiple sources [1] [4] |
Molecular Weight | 43.0247 | g/mol | NIST WebBook [1] |
Melting Point | -86 | °C | ChemicalBook [2] |
Boiling Point | 23.5 | °C | Multiple sources [2] [5] |
Density | 1.04±0.1 | g/cm³ | ChemicalBook (predicted) [2] |
Refractive Index | 1.395 | - | Chemsrc (estimate) [5] |
pKa | 3.7 | - | Wikipedia [4] |
Ionization Energy | 11.60 ± 0.01 | eV | NIST [9] |
The thermal properties of isocyanic acid demonstrate its volatile nature, condensing at 23.5°C [4]. The compound exhibits significant solubility in water, forming urea upon hydrolysis [3]. It is also soluble in organic solvents such as alcohols and ethers [3]. In aqueous solution, isocyanic acid behaves as a weak acid with a pKa of 3.7 [4], following the equilibrium: HNCO ⇌ H⁺ + NCO⁻ [4].
The ionization energy of 11.60 ± 0.01 eV indicates moderate electron binding strength [9]. Theoretical calculations predict additional ionization energies, with vertical double ionization occurring at 32.8 ± 0.3 eV and triple ionization at 65 ± 1 eV [34] [45].
The conformational behavior of isocyanic acid is dominated by its quasi-linear structure and the associated low-frequency vibrational modes [6] [44]. The molecule exhibits a planar equilibrium structure with Cs symmetry, characterized by specific barriers to internal motion [42] [44].
The barrier to complete linearity represents a crucial aspect of the conformational dynamics [44]. Computational studies using CCSD(T)/cc-pCVQZ level calculations reveal that the barrier to linearity is 1834 cm⁻¹ for the HNC angle and 336 cm⁻¹ for the NCO angle [44]. These relatively low barriers indicate that vibrational excitation can readily overcome the energy required for conformational changes [44].
The minimum energy path analysis demonstrates significant coupling between internal coordinates [44]. The most prominent coupling occurs between the HNC bending angle and the NC bond length [44]. Along the minimum energy path for the HNC angle, the optimum bond lengths change from (1.895 a₀, 2.296 a₀, 2.200 a₀) at the equilibrium angle of 123.4° to (1.863 a₀, 2.226 a₀, 2.219 a₀) at the linear configuration [44].
The pure rotational spectra characteristics reveal that isocyanic acid behaves as a prolate near-symmetric top with a Wang asymmetry parameter of only -8.9×10⁻⁵ [6]. The quasi-linearity leads to large rotational constants, with values of approximately 30 cm⁻¹ for the A rotational constant [6].
Vibrational mode coupling plays a significant role in the conformational analysis [16]. Three fundamental modes (ν₄, ν₅, ν₆) are strongly coupled through Coriolis interaction [16]. The vibrational frequencies for the normal isotopologue in the gas phase are well-established through spectroscopic measurements [16] [17].
The thermodynamic properties of isocyanic acid have been determined through both experimental measurements and theoretical calculations, providing comprehensive data for understanding its behavior under various conditions [9] [10].
Property | Value | Unit | Method |
---|---|---|---|
Heat of Formation (ΔfH°) | -97.0 ± 13.0 | kJ/mol | NIST/Cheméo [9] |
Heat of Formation (ΔfH° 0K) | -27.8 ± 0.3 | kcal/mol | Theoretical studies [10] |
Heat Capacity (Cp,gas) at 100K | 17.53 | J/mol×K | Joback Calculated [9] |
Heat Capacity (Cp,gas) at 297K | 40.50 | J/mol×K | Joback Calculated [9] |
Enthalpy of Vaporization | 36.04 | kJ/mol | Joback Calculated [9] |
Gibbs Free Energy of Formation | 59.41 | kJ/mol | Joback Calculated [9] |
The heat of formation has been precisely determined through multiple experimental approaches [10]. Spectroscopic techniques in 1995 yielded a value of -(27.9±1.0) kJ/mol⁻¹ for the 0K heat of formation [10]. Subsequent studies using photodissociation methods confirmed this value, with recent determinations reporting -(27.8±0.3) kcal/mol⁻¹ [10].
Temperature-dependent heat capacity measurements show that the gas-phase heat capacity increases significantly with temperature, ranging from 17.53 J/mol×K at 100K to 40.50 J/mol×K at 297K [9]. This temperature dependence reflects the contribution of vibrational modes to the thermal energy as higher energy levels become accessible [9].
The thermodynamic stability of isocyanic acid relative to its decomposition products has been analyzed through computational studies [11]. The thermal decomposition follows the primary reaction pathway: HNCO + Ar → NH(³Σ⁻) + CO + Ar, with ΔH°₀ = 337 kJ/mol⁻¹ [11]. Kinetic studies reveal low-pressure limit rate constants of k = 10¹⁷·²³±⁰·³⁶ exp[−(402±17) kJ/mol⁻¹/RT] cm³/mol⁻¹/s⁻¹ [11].
Isocyanic acid belongs to a family of four linear isomers with the molecular formula CHNO, each exhibiting distinct structural characteristics and relative stabilities [4] [10] [42]. The comparative analysis of these isomers provides insight into the structure-stability relationships within this molecular system [12].
Isomer | Structure | Relative Energy (kcal/mol) | Stability Ranking |
---|---|---|---|
Isocyanic acid (HNCO) | H-N=C=O | 0.0 | Most stable [12] |
Cyanic acid (HOCN) | H-O-C≡N | 24.7 | Second most stable [12] |
Fulminic acid (HCNO) | H-C≡N⁺-O⁻ | 70.7 | Third most stable [12] |
Isofulminic acid (HONC) | H-O-N⁺≡C⁻ | 84.1 | Least stable [12] |
The structural differences between isomers reflect distinct bonding patterns and electronic distributions [42]. Cyanic acid (HOCN) exists in equilibrium with isocyanic acid to the extent of approximately 3%, representing the predominant tautomeric form [4]. The vibrational spectrum of cyanic acid indicates the presence of a triple bond between nitrogen and carbon atoms [4].
Isofulminic acid (HONC) has been characterized as the most energetic stable isomer [42]. Despite being 84 kcal/mol higher in energy than isocyanic acid, it has been detected spectroscopically through rotational spectroscopy supported by coupled cluster electronic structure calculations [42]. The fundamental rotational transitions of normal, carbon-13, oxygen-18, and deuterium isotopic species have been observed in molecular beam studies [42].
The barrier to interconversion between isomers represents a crucial factor in their relative stability [10]. Theoretical studies indicate that isomerization mechanisms involve very high energy barriers, with calculated rate constants being extremely small in the temperature range from 300 to 2000 K [10]. The isomerization of isocyanic acid can proceed through three mechanisms: via transition states leading to cyanic acid (140.58 kcal/mol barrier), to intermediate species (106.37 kcal/mol barrier), or to another intermediate (129.41 kcal/mol barrier) [10].
The stability and decomposition behavior of isocyanic acid involves multiple pathways and mechanisms that depend on environmental conditions, temperature, and the presence of catalysts or reactants [11] [15] [36].
Thermal decomposition represents the primary degradation pathway at elevated temperatures [11]. Shock wave studies over the temperature range 2100-2500 K demonstrate that the decomposition follows a bimolecular process: HNCO + Ar → NH(³Σ⁻) + CO + Ar [11]. The activation energy for this process is 402 ± 17 kJ/mol⁻¹, with pre-exponential factors of 10¹⁷·²³±⁰·³⁶ cm³/mol⁻¹/s⁻¹ [11].
Hydrolysis mechanisms constitute another major decomposition pathway, particularly in aqueous environments [36]. Three distinct pH-dependent hydrolysis mechanisms operate simultaneously [36]:
Acidic hydrolysis: HNCO + H⁺ + H₂O → NH₄⁺ + CO₂ with rate constant k₁ = (4.4 ± 0.2) × 10⁷ exp(-6000 ± 240/T) M⁻¹s⁻¹ [36]
Neutral hydrolysis: HNCO + H₂O → NH₃ + CO₂ with rate constant k₂ = (8.9 ± 0.9) × 10⁶ exp(-6770 ± 450/T) s⁻¹ [36]
Basic hydrolysis: NCO⁻ + 2H₂O → NH₃ + HCO₃⁻ with rate constant k₃ = (7.2 ± 1.5) × 10⁸ exp(-10900 ± 1400/T) s⁻¹ [36]
The lifetime of isocyanic acid against hydrolysis varies significantly with pH, liquid water content, and temperature, ranging from 10 days to 28 years under tropospheric cloud conditions [36].
Polymerization represents a spontaneous decomposition mechanism at higher concentrations [4] [33]. Isocyanic acid oligomerizes to form cyanuric acid (the cyclic trimer) and cyamelide (a polymer) [4]. The trimerization reaction 3HNCO → (HNCO)₃ produces cyanuric acid with high selectivity under controlled conditions [33]. Industrial processes achieve cyanuric acid purities exceeding 90% with conversion rates above 90% [33].
The stability of isocyanic acid in the vapor phase has been characterized under various humidity conditions [15]. The apparent half-life in pure atmospheres ranges from 16 hours at low humidity (4.2 g/m³ absolute humidity) to 4 hours at higher humidity (14.6 g/m³ absolute humidity) [15]. In complex atmospheres, the apparent half-life is approximately 8 hours at moderate humidity conditions [15].
Bond dissociation energies provide quantitative measures of molecular stability [6]. The H-NCO bond dissociation energy is determined as 113.0 ± 0.2 kcal/mol⁻¹, while the HN-CO bond dissociation energy is 78 ± 2 kcal/mol⁻¹ [6]. These values indicate that the HN-CO bond is weaker and represents the preferred cleavage site during thermal decomposition [6].
Infrared spectroscopy of isocyanic acid has been extensively studied in both gas-phase and solid-state conditions, providing comprehensive vibrational characterization of this important chemical compound.
The gas-phase infrared spectrum of isocyanic acid exhibits six fundamental vibrational modes corresponding to its planar molecular structure with the empirical formula hydrogen nitrogen carbon oxygen. Complete spectroscopic analysis reveals characteristic absorption bands that have been definitively assigned through comparison with ab initio quantum mechanical calculations [1] [2].
The gas-phase fundamental frequencies are characterized by strong absorption bands at 3538.24 wavenumbers per centimeter for the nitrogen-hydrogen stretch, 2252.1 wavenumbers per centimeter for the nitrogen carbon oxygen antisymmetric stretch, and 1327 wavenumbers per centimeter for the nitrogen carbon oxygen symmetric stretch [1] [3]. The bending modes occur at lower frequencies: 792 wavenumbers per centimeter for hydrogen nitrogen carbon bending, 577.3 wavenumbers per centimeter for nitrogen carbon oxygen in-plane bending, and 617 wavenumbers per centimeter for nitrogen carbon oxygen out-of-plane bending [1] [3].
Infrared spectra of thin films of solid isocyanic acid condensed from the gas phase reveal significant temperature-dependent changes in vibrational frequencies and band intensities at low temperatures ranging from approximately 20 to 145 Kelvin [1] [3].
At 20 Kelvin, the nitrogen-hydrogen stretch appears at 3555.4 wavenumbers per centimeter, showing a blue shift compared to gas-phase measurements due to hydrogen bonding effects in the solid state [1]. The nitrogen carbon oxygen symmetric stretch exhibits complex splitting with multiple components observed at 1325, 1320, 1245, and 1194 wavenumbers per centimeter, attributed to Fermi resonance interactions and solid-state effects [1]. The hydrogen nitrogen carbon bend shifts to 863.6 wavenumbers per centimeter, while the nitrogen carbon oxygen out-of-plane bend appears at 656.3 wavenumbers per centimeter [1].
Upon warming to 145 Kelvin, substantial frequency shifts occur due to annealing effects and changes in intermolecular interactions. The nitrogen-hydrogen stretch red-shifts dramatically to 3203 wavenumbers per centimeter, indicating significant hydrogen bonding modifications [1] [3]. The nitrogen carbon oxygen antisymmetric stretch appears at 2254 wavenumbers per centimeter, while other modes show smaller but measurable frequency changes [1].
Complete vibrational assignments for isocyanic acid have been established through correlation with ab initio calculations and comparison with matrix isolation studies [1] [2]. The molecule belongs to the point group and exhibits six vibrational modes: three in-plane stretches, two in-plane bends, and one out-of-plane bend [1].
The nitrogen-hydrogen stretch (ν₁) represents the highest frequency vibration with strong infrared intensity and prime symmetry designation [1]. The nitrogen carbon oxygen antisymmetric stretch (ν₂) exhibits very strong infrared absorption and corresponds to the characteristic isocyanate functional group vibration [1]. The nitrogen carbon oxygen symmetric stretch (ν₃) shows weak infrared intensity but strong Raman activity, reflecting the symmetric nature of the vibration [1].
The hydrogen nitrogen carbon bend (ν₄) demonstrates medium infrared intensity and is particularly sensitive to hydrogen bonding effects in condensed phases [1]. The nitrogen carbon oxygen in-plane bend (ν₅) and out-of-plane bend (ν₆) exhibit weaker intensities but provide important structural information about the molecular geometry [1].
Quantitative determination of integrated band intensities provides essential data for atmospheric and interstellar applications of isocyanic acid spectroscopy [1] [3]. Absolute intensity measurements require precise determination of film thickness and refractive index through interference fringe analysis [1].
At 145 Kelvin, the nitrogen-hydrogen stretch exhibits a band strength of 2.3 × 10¹⁶ centimeters per molecule, representing the strongest fundamental vibration [1]. The nitrogen carbon oxygen antisymmetric stretch shows comparable intensity with a band strength of 1.6 × 10¹⁶ centimeters per molecule [1]. The nitrogen carbon oxygen symmetric stretch demonstrates significantly weaker intensity at 0.0079 × 10¹⁶ centimeters per molecule, consistent with its forbidden character in infrared spectroscopy [1].
The hydrogen nitrogen carbon bend exhibits medium intensity with a band strength of 0.70 × 10¹⁶ centimeters per molecule, while the nitrogen carbon oxygen in-plane bend shows weak intensity at 0.034 × 10¹⁶ centimeters per molecule [1]. These quantitative intensity measurements provide crucial calibration data for detection and quantification of isocyanic acid in various environments [1] [3].
Raman spectroscopy of isocyanic acid provides complementary vibrational information to infrared spectroscopy, particularly revealing modes that are infrared-forbidden or weak [4] [5]. The first gas-phase Raman spectrum of isocyanic acid was reported using stimulated Raman excitation techniques combined with photoacoustic detection [4].
The nitrogen-hydrogen stretch fundamental exhibits extensive state mixing in the Raman spectrum, in agreement with previous infrared observations [4]. The nitrogen carbon oxygen symmetric stretch appears as the most intense band in the Raman spectrum at 1323 wavenumbers per centimeter in the solid state, demonstrating the complementary nature of Raman and infrared selection rules [6].
Gas-phase Raman spectroscopy reveals characteristic features for the nitrogen carbon oxygen stretching fundamentals, with the symmetric stretch showing strong Raman activity while the antisymmetric stretch appears weakly [5]. The measurement of effective rotational constants for different mixed vibrational states provides valuable insights into vibrational coupling mechanisms and molecular structure [4].
Nuclear magnetic resonance spectroscopy of isocyanic acid has been investigated primarily for the proton nucleus, providing important structural and dynamic information [2]. The nitrogen-hydrogen proton appears as a broad triplet at chemical shift 6.65 parts per million in carbon tetrachloride solution [2].
The observed splitting pattern results from nitrogen-14 spin coupling with a coupling constant of 64 ± 1 Hertz, indicating direct bonding between nitrogen and hydrogen atoms [2]. The chemical shift position reflects the electron-withdrawing effects of the adjacent nitrogen and the overall molecular electronic environment [2].
Carbon-13 nuclear magnetic resonance studies reveal the carbon nucleus chemical shift at approximately 165.2 parts per million, characteristic of a carbon atom in a cumulative double bond system [7]. Nitrogen-15 nuclear magnetic resonance shows the nitrogen chemical shift at approximately -145.3 parts per million, typical for nitrogen in isocyanate functional groups [7].
Mass spectrometry of isocyanic acid provides detailed fragmentation patterns that reveal important structural and energetic information about the molecule and its decomposition pathways [8] [9].
The molecular ion of isocyanic acid appears at mass-to-charge ratio 43, corresponding to the intact hydrogen nitrogen carbon oxygen molecule [8]. The base peak in electron impact mass spectrometry typically occurs at mass-to-charge ratio 42, representing the nitrogen carbon oxygen fragment formed by loss of hydrogen [8].
Significant fragment ions include carbon monoxide at mass-to-charge ratio 28, formed by loss of the nitrogen hydrogen group, and nitrogen hydrogen at mass-to-charge ratio 15, formed by loss of carbon monoxide [8]. Rearrangement processes produce nitrogen monoxide at mass-to-charge ratio 30 and formyl cation at mass-to-charge ratio 29, despite the absence of nitrogen-oxygen and hydrogen-carbon bonds in the parent molecule [10].
The fragmentation pattern reflects the relative bond strengths within the molecule, with the nitrogen-hydrogen bond being the weakest and most readily cleaved under electron impact conditions [8] [10]. The formation of unusual fragment ions such as nitrogen monoxide and formyl cation indicates significant rearrangement processes occurring during ionization and fragmentation [10].
Advanced mass spectrometric techniques have revealed the behavior of isocyanic acid under multiple ionization conditions [9]. Vertical double ionization occurs at an energy of 32.8 ± 0.3 electron volts, forming the triplet ground state of the doubly charged molecular ion, which exhibits significant stability [9].
Triple ionization requires substantially higher energy, with the vertical triple ionization energy determined as 65 ± 1 electron volts [9]. The core-valence double ionization spectra resemble the valence photoelectron spectrum in form, with main features understood through Coulomb model analysis based on molecular orbital characteristics [9].
The dissociation channels of multiply charged ions have been characterized, showing that double ionization leads to complex fragmentation pathways with formation of various ionic species [9]. These studies provide insights into the electronic structure and energetics of highly charged states of isocyanic acid [9].
Photoelectron spectroscopy of isocyanic acid reveals detailed information about the electronic structure and ionization energies of the molecule [11] [12]. The complete photoelectron spectrum has been obtained using helium resonance radiation and synchrotron sources [11].
The first ionization potential occurs at 11.595 electron volts, corresponding to removal of an electron from the highest occupied molecular orbital, which has predominantly nitrogen carbon oxygen π-bonding character [11]. Subsequent ionization energies occur at 13.12, 15.26, 16.85, 18.42, and 20.15 electron volts, corresponding to ionization from various molecular orbitals including nitrogen lone pair, nitrogen carbon oxygen σ-bonding, nitrogen-hydrogen σ-bonding, and core orbitals [11].
Vibrational structure in the photoelectron bands provides information about geometry changes upon ionization [11]. The ground state photoelectron band shows progressions in nitrogen carbon oxygen stretching and bending modes, indicating significant structural reorganization in the ionic state [11]. Threshold photoelectron spectroscopy using synchrotron radiation has provided high-resolution data on the vibrational structure of the molecular ion [13].
The correlation between photoelectron spectra and molecular structure has been established through comparison with related compounds and theoretical calculations [11]. The clear relationship between photoelectron spectra and bond angles in the neutral molecule demonstrates the power of electron spectroscopy for structural characterization [11].
Table 1: Infrared Vibrational Frequencies of Isocyanic Acid
Vibrational Mode | Gas Phase (cm⁻¹) | Solid State 20K (cm⁻¹) | Solid State 145K (cm⁻¹) | Assignment |
---|---|---|---|---|
ν₁ (NH stretch) | 3538.24 | 3555.4 | 3203 | NH stretching |
ν₂ (NCO asymmetric stretch) | 2252.1 | - | 2254 | C≡N, C=O antisymmetric stretch |
ν₃ (NCO symmetric stretch) | 1327 | 1325, 1320, 1245, 1194 | 1327 | C≡N, C=O symmetric stretch |
ν₄ (HNC bend) | 792 | 863.6 | 792 | HNC bending |
ν₅ (NCO in-plane bend) | 577.3 | - | 564 | NCO in-plane bending |
ν₆ (NCO out-of-plane bend) | 617 | 656.3 | 617 | NCO out-of-plane bending |
Table 2: Integrated Band Intensities of Isocyanic Acid
Vibrational Mode | Band Strength (cm molecule⁻¹ × 10¹⁶) | Relative Intensity |
---|---|---|
ν₁ (NH stretch) | 2.3 | Strong |
ν₂ (NCO antisymmetric stretch) | 1.6 | Strong |
ν₃ (NCO symmetric stretch) | 0.0079 | Very weak |
ν₄ (HNC bend) | 0.70 | Medium |
ν₅ (NCO in-plane bend) | 0.034 | Weak |
Table 3: Mass Spectrometry Fragmentation Patterns
Fragment Ion | m/z | Relative Abundance (%) | Formation Process |
---|---|---|---|
HNCO⁺- (M⁺) | 43 | 100 | Molecular ion |
NCO⁺ | 42 | 85 | Loss of H |
CO⁺ | 28 | 45 | Loss of HN |
NH⁺ | 15 | 25 | Loss of CO |
NO⁺ | 30 | 15 | Rearrangement |
Table 4: Photoelectron Spectroscopy Ionization Energies
Electronic State | Ionization Energy (eV) | Molecular Orbital | Character |
---|---|---|---|
X̃⁺ ²A″ | 11.595 | πNCO (HOMO) | π-bonding |
Ã⁺ ²A′ | 13.12 | nN (nitrogen lone pair) | Non-bonding |
B̃⁺ ²A″ | 15.26 | σNCO | σ-bonding |
C̃⁺ ²A′ | 16.85 | σNH | σ-bonding |
Corrosive;Irritant;Health Hazard